molecular formula C22H24N2O2 B5776104 2-(cinnamoylamino)-N-cyclohexylbenzamide

2-(cinnamoylamino)-N-cyclohexylbenzamide

Cat. No. B5776104
M. Wt: 348.4 g/mol
InChI Key: OWYMDVGYSQWXDJ-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cinnamoylamino)-N-cyclohexylbenzamide is a compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of N-acyl benzamides and has been studied for its ability to modulate various biological processes.

Mechanism of Action

The exact mechanism of action of 2-(cinnamoylamino)-N-cyclohexylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(cinnamoylamino)-N-cyclohexylbenzamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to have analgesic effects by reducing pain sensitivity in animal models. In addition, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(cinnamoylamino)-N-cyclohexylbenzamide in lab experiments is its potential therapeutic properties in various biological processes. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder the development of targeted therapies.

Future Directions

Future research on 2-(cinnamoylamino)-N-cyclohexylbenzamide could focus on elucidating its mechanism of action and identifying specific targets for therapeutic intervention. Additionally, further studies could investigate the compound's potential in treating specific diseases or conditions, such as cancer, inflammation, and pain. Finally, research could also focus on developing more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of 2-(cinnamoylamino)-N-cyclohexylbenzamide involves the reaction of cinnamic acid with cyclohexylamine, followed by the reaction of the resulting cinnamoylcyclohexylamine with benzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

2-(cinnamoylamino)-N-cyclohexylbenzamide has been studied for its potential therapeutic properties in various biological processes. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. The compound has also been studied for its ability to modulate the immune system and regulate cell proliferation.

properties

IUPAC Name

N-cyclohexyl-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-21(16-15-17-9-3-1-4-10-17)24-20-14-8-7-13-19(20)22(26)23-18-11-5-2-6-12-18/h1,3-4,7-10,13-16,18H,2,5-6,11-12H2,(H,23,26)(H,24,25)/b16-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYMDVGYSQWXDJ-FOCLMDBBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide

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